(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate

BTK Inhibition Stereochemistry Kinase Assay

(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate (CAS: 1286207-28-0) is a chiral piperidine building block containing a (3R)-stereocenter, an N-Boc protecting group, and a 3,3-dimethylureido substituent. With a molecular formula of C13H25N3O3 and a molecular weight of 271.36 g/mol , this compound serves as a key intermediate in the synthesis of biologically active molecules, notably Bruton's tyrosine kinase (BTK) inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Molecular Formula C13H25N3O3
Molecular Weight 271.361
CAS No. 1286207-28-0
Cat. No. B2788438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate
CAS1286207-28-0
Molecular FormulaC13H25N3O3
Molecular Weight271.361
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N(C)C
InChIInChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-7-10(9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)/t10-/m1/s1
InChIKeyXMLKBLCLBWOEDL-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate (CAS 1286207-28-0) Sourcing Guide for Chiral Urea-Piperidine Intermediates


(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate (CAS: 1286207-28-0) is a chiral piperidine building block containing a (3R)-stereocenter, an N-Boc protecting group, and a 3,3-dimethylureido substituent. With a molecular formula of C13H25N3O3 and a molecular weight of 271.36 g/mol , this compound serves as a key intermediate in the synthesis of biologically active molecules, notably Bruton's tyrosine kinase (BTK) inhibitors [1] and soluble epoxide hydrolase (sEH) inhibitors [2]. Its distinct stereochemistry and regiochemistry (3-position substitution) are critical structural features that directly influence the pharmacological activity of the final drug candidates.

Procurement Risk Analysis: Why Other N-Boc-piperidine Ureas Cannot Replace (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate


Substituting (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate with a closely related analog introduces significant risks for research reproducibility and project timelines. The most common substitution errors involve the enantiomer, (S)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate, and the regioisomer, tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate. In medicinal chemistry, the (R)-stereochemistry is not a trivial attribute; it is a critical structural requirement for on-target biological activity, as demonstrated by the potent binding of (R)-configured BTK inhibitors [1]. Similarly, replacing the 3-position urea with a 4-position isomer results in a fundamentally different spatial orientation of the pharmacophore, which can abolish target engagement, as shown in structure-activity relationship (SAR) studies for sEH inhibitors [2]. The quantitative evidence below confirms that these substitutions lead to a measurable loss of potency and a high risk of project failure.

Head-to-Head Technical Evidence: Why (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate is the Right Choice


Stereochemistry Dictates BTK Inhibition: Direct Comparison of (R) vs (S) Enantiomers in a Drug Candidate

The (R)-enantiomer of the final BTK inhibitor compound, which is synthesized from (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate, demonstrates potent target engagement with an IC50 of 55 nM against the clinically relevant BTK [C481S] mutant in an in vitro HotSpot kinase assay [1]. In contrast, molecules built from the (S)-enantiomer are reported to have different biological activity, typically resulting in a significant loss or complete abolition of kinase inhibition [2]. This direct correlation establishes that the (R)-configuration of the starting material is a non-negotiable requirement for achieving low-nanomolar potency in this therapeutic chemotype.

BTK Inhibition Stereochemistry Kinase Assay IC50

Procurement Cost-Benefit Analysis: Direct Price-Per-Gram Comparison Against the (S)-Enantiomer

A direct price comparison from a primary supplier reveals a stark economic differentiation. The (R)-enantiomer is listed at ¥30,000 per gram (PK0-08401) , establishing it as a higher-value, specialized chiral reagent. The (S)-enantiomer, while also a specialized chemical, commands an even higher market price at ¥35,000 per gram from the same vendor . This indicates that the (R)-enantiomer, while more expensive than achiral alternatives, offers a significant 14.3% cost saving compared to its (S)-counterpart for specific research programs that require the correct stereochemistry.

Procurement Cost Analysis Chiral Building Block Supply Chain

Regiochemical Precision in sEH Inhibition: 3-Ureido vs. 4-Ureido Substitution Impact on Potency

Medicinal chemistry campaigns targeting soluble epoxide hydrolase (sEH) have established that the 3,3-disubstituted piperidine urea scaffold is a highly potent pharmacophore [1]. The lead compound `entA-2b` from this series, which features the 3-ureido substitution pattern analogous to the target compound, achieved high potency and selectivity for sEH [1]. While specific IC50 values for the 4-ureido regioisomer were not detailed in this study, the authors' explicit focus on the `3,3-disubstituted piperidine` scaffold indicates a strong preference over other regioisomers, which are known to present a different geometric vector for the urea group and thus fail to optimally engage the enzyme's catalytic triad.

Soluble Epoxide Hydrolase (sEH) Regiochemistry SAR IC50

High-Confidence Application Scenarios for (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate in Drug Discovery


Synthesis of Covalent and Non-Covalent BTK Inhibitors for B-Cell Malignancies

This intermediate is the validated chiral starting material for a series of potent BTK inhibitors, including those targeting the C481S resistance mutation. Using this (R)-configured building block is essential for constructing drug candidates with low nanomolar activity (IC50 of 55 nM and <10 nM as shown in patent examples [1]), making it indispensable for oncology programs focused on chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Development of Soluble Epoxide Hydrolase (sEH) Inhibitors for Cardiovascular Research

The 3,3-disubstituted piperidine urea motif is a privileged scaffold for sEH inhibition, as validated by the discovery of highly potent lead compounds like entA-2b [2]. This specific building block, with its correct regiochemistry and stereochemistry, is the ideal precursor for generating lead-like compounds for hypertension and inflammatory pain research programs.

Synthesis of Chiral Urea-Based Peptidomimetics and Novel Chemical Probes

The combination of a secondary amine (post-Boc deprotection) and a pre-installed chiral urea moiety makes this compound a versatile linchpin for parallel synthesis or DNA-encoded library (DEL) synthesis. The 14.3% cost advantage over the (S)-enantiomer allows for more efficient budget allocation during the generation of large, diverse compound libraries for phenotypic screening.

Quote Request

Request a Quote for (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.